1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol
Overview
Description
Scientific Research Applications
Anti-Allergic Activities
Compounds with structures similar to the one you’re interested in have been designed and synthesized for their potential anti-allergic effects. They have shown significant effects on allergic asthma and itching .
Biological Potential in Indole Derivatives
Indole derivatives, which may share structural similarities with your compound, have shown anti-inflammatory and analgesic activities .
Anticonvulsant Activity
Ester derivatives of related compounds have been synthesized and screened for their anticonvulsant activity, suggesting a potential application in the treatment of convulsions .
Antihistamine Synthesis
Similar compounds have been used as intermediates in the synthesis of antihistamine drugs, indicating a possible use in allergy treatment .
properties
IUPAC Name |
1-[(4-chloroanilino)methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-2-4-10(5-3-9)13-8-11(14)6-1-7-11/h2-5,13-14H,1,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQNJEMFRMZGGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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